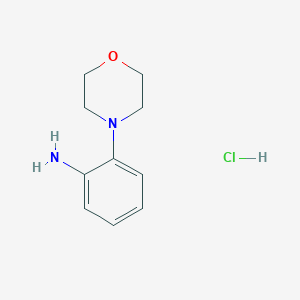

2-(morpholin-4-yl)aniline hydrochloride

Description

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-morpholin-4-ylaniline;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H |

InChI Key |

HNAAKIPAJBGKCC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(Morpholin-4-yl)aniline Hydrochloride

This technical guide details the physicochemical profile of 2-(morpholin-4-yl)aniline hydrochloride , a critical pharmacophore in medicinal chemistry.

Executive Summary

2-(Morpholin-4-yl)aniline hydrochloride (often generated in situ from the free base CAS 5585-33-1 ) serves as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and neurological therapeutics. Its structural duality—combining a lipophilic, electron-rich morpholine ring with a reactive aniline handle—makes it a versatile scaffold for nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings.

This guide provides a comprehensive analysis of its solid-state and solution-phase properties, distinguishing between the experimentally verified free base and the functional hydrochloride salt form used to modulate solubility during drug substance processing.

Part 1: Chemical Identity & Structural Analysis

The compound exists primarily as a free base in commerce but is frequently converted to its hydrochloride salt to enhance aqueous solubility or stability during intermediate storage.

| Property | Free Base Specification | Hydrochloride Salt (Theoretical/In-Situ) |

| IUPAC Name | 2-(Morpholin-4-yl)aniline | 2-(Morpholin-4-yl)anilinium chloride |

| Common Name | 2-Morpholinoaniline | 2-Morpholinoaniline HCl |

| CAS Number | 5585-33-1 | Not individually indexed (Custom synthesis) |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O[1] · xHCl (Typically x=1 or 2) |

| Molecular Weight | 178.23 g/mol | ~214.69 g/mol (Monohydrochloride) |

| SMILES | Nc1ccccc1N2CCOCC2 | [Cl-].Nc1ccccc1[NH+]2CCOCC2 |

| Key Functional Groups | Primary Amine (Aniline), Cyclic Ether (Morpholine) | Anilinium / Morpholinium Cation |

Structural Diagram & Protonation Sites

The molecule possesses two potential protonation sites. The morpholine nitrogen (

Figure 1: Formation of the biologically relevant monohydrochloride salt. The morpholine nitrogen is the primary site of protonation.

Part 2: Solid-State Characterization

Researchers handling this material must distinguish between the commercially available Free Base (often a solid) and the Salt (often generated for processing).

1. Melting Point & Thermal Transitions

-

Free Base: Exhibits a sharp melting endotherm between 94–98°C . High purity samples may reach 101°C .

-

HCl Salt: Expected to exhibit a significantly higher melting point (>150°C ), often accompanied by decomposition (browning) before melting.

-

Experimental Note: If using Differential Scanning Calorimetry (DSC) on the salt, use a sealed pan to prevent HCl off-gassing artifacts.

-

2. Crystallinity & Polymorphism

-

Appearance: The free base appears as a pale cream to light purple crystalline powder . The color darkens to brown upon oxidation (air sensitivity).

-

Polymorphism: The free base crystallizes in a monoclinic system. The salt form is prone to forming hydrates; storage under desiccation is critical to prevent deliquescence.

3. Hygroscopicity

-

Free Base: Non-hygroscopic.[2]

-

HCl Salt: Moderately to Highly Hygroscopic. The ionic lattice attracts atmospheric moisture.

-

Handling Protocol: Weigh salt forms in a glovebox or low-humidity environment (<40% RH).

-

Part 3: Solution-State Properties

1. Solubility Profile

The solubility is heavily pH-dependent due to the basic morpholine moiety.

| Solvent | Free Base Solubility | HCl Salt Solubility |

| Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) |

| 0.1N HCl (pH 1) | Soluble (forms salt in situ) | Soluble |

| Methanol/Ethanol | High | Moderate |

| DMSO | High | High |

| Dichloromethane | High | Low (Precipitates) |

2. pKa & Ionization

-

pKa₁ (Morpholine N): ~7.26 ± 0.40 (Predicted).[3] This is the dominant ionization event at physiological pH.

-

pKa₂ (Aniline N): ~3.5 – 4.0 . The aniline nitrogen is weakly basic due to electron donation into the phenyl ring and steric hindrance from the ortho-morpholine group.

3. Partition Coefficient (LogP/LogD)

-

LogP (Free Base): ~1.4 . This indicates moderate lipophilicity, suitable for passive membrane permeability.

-

LogD (pH 7.4): Lower than LogP due to partial ionization of the morpholine ring, improving aqueous distribution in biological assays.

Part 4: Stability & Degradation Pathways

The ortho-substitution pattern creates specific stability challenges. The proximity of the morpholine oxygen to the aniline nitrogen can facilitate intramolecular interactions, but the primary degradation risks are oxidative.

Degradation Mechanism Diagram

Figure 2: Primary degradation pathways. The compound is sensitive to light and air, turning purple/brown due to azo-coupling or N-oxide formation.

-

Storage Protocol: Store at 2–8°C , protected from light, under an inert atmosphere (Argon/Nitrogen).

-

Shelf-Life: ~24 months if properly sealed. The HCl salt is generally more resistant to oxidation than the free base.

Part 5: Analytical Methodologies

HPLC Method Parameters (Standard Protocol)

To separate the salt counter-ion and impurities (e.g., 2-chloronitrobenzene precursors), use a reverse-phase method with pH control.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm .

-

Retention Time: The free base elutes early in acidic media due to protonation.

Safety & Handling (SDS Summary)

-

Hazards: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Signal Word: WARNING .

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask (for solid handling).

References

-

Thermo Scientific Chemicals. (2024). 2-(4-Morpholinyl)aniline, 98% Product Specification. Retrieved from

-

ChemicalBook. (2024). 2-Morpholinoaniline Properties and CAS 5585-33-1 Data. Retrieved from

-

PubChem Database. (2024). Compound Summary: 2-(4-Morpholinyl)aniline.[4] National Center for Biotechnology Information. Retrieved from

-

Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30, 471–476. (Contextual reference for morpholino-aniline scaffolds in kinase inhibitors). Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Morpholinoaniline. Retrieved from

Sources

Technical Whitepaper: Characterization and Handling of 2-(morpholin-4-yl)aniline Hydrochloride

[1][2][3]

Executive Summary

2-(Morpholin-4-yl)aniline hydrochloride (also known as 2-morpholinoaniline HCl) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as a primary intermediate in the synthesis of multi-targeted kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway and EGFR family. Its structure—an ortho-substituted aniline—provides a "pre-organized" conformation that is valuable for creating fused tricyclic systems (e.g., quinoxalines, benzimidazoles) or acting as a bidentate ligand in coordination chemistry.[2][3]

This guide provides a definitive technical reference for researchers, covering its chemical identity, verified synthetic routes, safety protocols (SDS), and handling requirements.

Chemical Identity & Properties

Unlike its para-substituted isomer, the ortho-derivative lacks a widely assigned, unique CAS number for the hydrochloride salt in public registries.[3] Researchers must often reference the Free Base CAS and specify the salt stoichiometry.

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | 2-(Morpholin-4-yl)aniline hydrochloride |

| Synonyms | 2-Morpholinoaniline HCl; 2-(4-Morpholinyl)benzenamine hydrochloride; 4-(2-Aminophenyl)morpholine HCl |

| CAS Number (Free Base) | 5585-33-1 (Use this for primary identification) |

| CAS Number (HCl Salt) | Not standardly indexed; refer to Free Base + HCl |

| Molecular Formula | C₁₀H₁₄N₂O[1][2][3][4][5] · xHCl (Typically x=1 for monohydrochloride) |

| Molecular Weight | Free Base: 178.23 g/mol Monohydrochloride: 214.69 g/mol |

| Appearance | Off-white to beige/brown crystalline solid (darkens on oxidation) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents |

Structural Representation

The compound features an aniline core with a morpholine ring attached at the ortho (2-position).[2][3] In the hydrochloride form, protonation predominantly occurs at the morpholine nitrogen (

Figure 1: Structural logic of the hydrochloride salt formation.[2][3]

Synthesis & Production Workflow

The synthesis of 2-(morpholin-4-yl)aniline hydrochloride typically follows a two-step sequence: Nucleophilic Aromatic Substitution (

Synthetic Route[1][2][8]

-

Precursor: 2-Fluoronitrobenzene (preferred over Chloro for faster kinetics in

) or 2-Chloronitrobenzene.[1][2][3] -

Reaction: Displacement of the halide by morpholine.

-

Reduction: Conversion of the nitro group to an amine (Hydrogenation or Metal/Acid reduction).

-

Salt Formation: Precipitation with anhydrous HCl.

Figure 2: Step-by-step synthetic pathway from commercially available precursors.[1][2][3][6]

Experimental Protocol (Bench Scale)

-

Step 1 (

): Dissolve 2-fluoronitrobenzene (1.0 eq) in DMSO. Add morpholine (1.2 eq) and -

Step 2 (Reduction): Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (5 wt%). Stir under

atmosphere (balloon pressure) for 12 hours. Filter through Celite to remove catalyst. Concentrate to obtain the Free Base (often an oil or low-melting solid).[1][2][3] -

Step 3 (Salting): Dissolve Free Base in diethyl ether or ethyl acetate. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold ether.

Safety Data Sheet (SDS) Analysis

Note: The following data is synthesized based on the GHS classification of the Free Base (CAS 5585-33-1) and general properties of aniline salts.

Hazard Classification (GHS)[1][2][3]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Note: While classified as "Harmful" (Category 4), many anilines exhibit potential for methemoglobinemia. Treat as a potential blood toxin.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification |

| Respiratory | N95 (US) or P2 (EU) dust mask required when handling powder.[1][2][3] Use a full-face respirator if aerosols are generated.[1][2][3] |

| Hand | Nitrile rubber gloves (min thickness 0.11 mm). Break-through time >480 min.[1][2][3] |

| Eye | Tightly fitting safety goggles. Face shield recommended during synthesis.[7] |

| Body | Lab coat required. Chemical-resistant apron for large scale handling.[1][2][3] |

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.

-

Skin Contact: Wash off immediately with soap and plenty of water.[10] Remove contaminated clothing.[9][10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER.

Handling & Storage Protocols

To maintain scientific integrity of the reagent, strict storage conditions are required to prevent oxidation (browning) and hydrolysis.

Storage Conditions

-

Temperature: Refrigerator (

). -

Atmosphere: Store under inert gas (Argon or Nitrogen). The free base is highly susceptible to oxidation; the HCl salt is more stable but still sensitive.

-

Container: Amber glass vials (light sensitive). Tightly sealed to prevent moisture absorption (hygroscopic).

Solubility & Stability[1][2][3]

References

-

Thermo Scientific Chemicals. (2024). 2-(4-Morpholinyl)aniline, 98% Safety Data Sheet. Fisher Scientific.[8] Link

-

Sigma-Aldrich. (2024). 2-Morpholinoaniline Product Specification and SDS (CAS 5585-33-1).[1][2][3] Merck KGaA. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 735756, 2-Morpholin-4-ylaniline. Link[1][2][3]

-

ChemicalBook. (2024). 2-Morpholinoaniline Chemical Properties and Synthesis. Link

-

Bansal, G., et al. (2025).[12] Synthesis of Morpholine Containing Sulfonamides. ResearchGate. Link

Sources

- 1. 912284-76-5|2-((2-Amino-4-fluorophenyl)(methyl)amino)ethanol|BLDpharm [bldpharm.com]

- 2. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 2524-67-6: 4-Morpholinoaniline | CymitQuimica [cymitquimica.com]

- 4. 736991-31-4|4-(3,5-Difluorophenyl)morpholine|BLD Pharm [bldpharm.com]

- 5. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. 2-(4-Morpholinyl)aniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. researchgate.net [researchgate.net]

Solubility of 2-(morpholin-4-yl)aniline hydrochloride in DMSO and other organic solvents

An In-Depth Technical Guide to the Solubility of 2-(morpholin-4-yl)aniline Hydrochloride in DMSO and Other Organic Solvents

Introduction: The Foundational Importance of Solubility

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle. For a molecule like 2-(morpholin-4-yl)aniline hydrochloride, a substituted aniline derivative with potential applications in medicinal chemistry, this parameter dictates its utility from initial high-throughput screening to final formulation. This guide provides a detailed examination of the theoretical and practical aspects of its solubility, with a primary focus on Dimethyl Sulfoxide (DMSO), the workhorse solvent of preclinical discovery, and a comparative analysis with other common organic solvents. As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding of the physicochemical principles at play, empowering researchers to make informed decisions in their experimental designs.

Core Physicochemical Properties of the Parent Compound

To understand the hydrochloride salt, we must first characterize the free base, 2-(morpholin-4-yl)aniline. Its structure combines a polar morpholine ring with an aromatic aniline moiety, creating a molecule with distinct regions of varying polarity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 2-(morpholin-4-yl)aniline | [1][2] |

| Appearance | Crystals or powder, pale cream to brown/purple | [2] |

| Melting Point | 95°C to 98°C | [3] |

The conversion of this amine to its hydrochloride salt by reaction with hydrochloric acid introduces an ionic character, which profoundly influences its solubility profile.

Caption: Structure of 2-(morpholin-4-yl)aniline Hydrochloride.

Solubility Profile: A Multi-Solvent Perspective

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] A solute dissolves best in a solvent that has similar intermolecular forces. As a hydrochloride salt, 2-(morpholin-4-yl)aniline hydrochloride is a polar, ionic compound. Its solubility is therefore dictated by the ability of a solvent to overcome the lattice energy of the solid salt and solvate the resulting ions.

Dimethyl Sulfoxide (DMSO): The Preclinical Standard

DMSO is a highly polar, aprotic solvent with a high dielectric constant, making it exceptionally effective at dissolving a vast array of polar and nonpolar compounds.[5][6] In drug discovery, it is the "universal solvent" for creating concentrated stock solutions for in vitro assays.[7][8]

-

Mechanism of Solvation: DMSO's oxygen atom is an excellent hydrogen bond acceptor, while the sulfur atom is a "soft" Lewis acid. For an amine hydrochloride, the highly polar S=O bond in DMSO can effectively solvate the protonated amine cation (R₃NH⁺), while the dimethyl groups can interact with the organic backbone of the molecule. This amphipathic nature allows DMSO to accommodate both the ionic and organic parts of the solute.[7]

-

Expected Solubility: The solubility of 2-(morpholin-4-yl)aniline hydrochloride in DMSO is expected to be high . It is a cornerstone solvent for solubilizing poorly water-soluble molecules for biological testing.[8]

Solubility in Other Organic Solvents

The choice of solvent is critical and depends on the intended application, from chemical synthesis to final drug formulation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4][9] Lower aliphatic amines and their salts are often soluble in water and alcohols due to hydrogen bonding.[10] The protonated amine and the morpholine oxygen of the solute can form strong hydrogen bonds with these solvents. Solubility is expected to be moderate to high , though it generally decreases as the carbon chain of the alcohol solvent increases.[11]

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Like DMSO, these solvents have high dipole moments but lack acidic protons.[4] They are effective at solvating cations. N,N-Dimethylformamide (DMF) is structurally similar to DMSO and is also an excellent solvent for polar compounds. Acetonitrile is less polar but can still dissolve many salts. Solubility in these solvents is predicted to be moderate to high .

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot effectively solvate ions.[4] The energy required to break the ionic lattice of the hydrochloride salt is far greater than the energy gained from weak van der Waals interactions with these solvents. Consequently, the solubility of 2-(morpholin-4-yl)aniline hydrochloride in nonpolar solvents is expected to be very low to insoluble .

Theoretical Considerations: The Common Ion Effect

The common-ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[12] For a hydrochloride salt (R₃NH⁺Cl⁻), adding a source of chloride ions (e.g., from another chloride salt or HCl) will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus reducing solubility.[13][14] While most pronounced in aqueous systems, this effect can be a relevant factor in any solvent system where dissociation occurs and a common ion is present.[15][16]

Predicted Solubility Summary

The following table provides a qualitative prediction of solubility based on the physicochemical principles discussed. These values should be confirmed experimentally for precise quantification.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | High | Excellent solvation of both cations and the organic moiety.[5][6] |

| DMF | Polar Aprotic | High | Similar properties to DMSO. |

| Methanol | Polar Protic | High | Strong hydrogen bonding capabilities.[10] |

| Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding, but slightly less polar than methanol. |

| Water | Polar Protic | Moderate | The organic portion of the molecule reduces aqueous solubility compared to smaller amine salts. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than DMSO/DMF, reduced solvating power. |

| Chloroform | Weakly Polar | Low | Limited ability to solvate ions. |

| Toluene | Nonpolar | Insoluble | Ineffective at solvating ionic compounds.[4] |

| Hexane | Nonpolar | Insoluble | Ineffective at solvating ionic compounds.[4] |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to quantification, a robust and reproducible experimental method is required. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4][17] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Methodology Workflow

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. L05660.14 [thermofisher.com]

- 3. 2-(4-Morpholinyl)aniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. antbioinc.com [antbioinc.com]

- 6. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Common-ion effect - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. CK12-Foundation [flexbooks.ck12.org]

- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Putative Mechanism of Action of 2-(morpholin-4-yl)aniline Derivatives

Executive Summary

The 2-(morpholin-4-yl)aniline scaffold represents a privileged structural motif in medicinal chemistry, predominantly utilized to design ATP-competitive inhibitors of lipid and protein kinases. Its efficacy is driven by the morpholine ring’s ability to function as a high-fidelity "hinge binder" within the kinase ATP-binding pocket.

This guide details the putative mechanism of action (MoA) for these derivatives, focusing on their primary biological targets: the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[1] It provides a structural rationale for their potency, delineates the downstream signaling consequences, and establishes self-validating protocols for experimental verification.

Structural Basis of Efficacy: The Pharmacophore

To understand the mechanism, one must first understand the structural causality. The 2-(morpholin-4-yl)aniline moiety is not merely a lipophilic bulk; it is a precision tool for molecular recognition.

The Hinge-Binding Motif

In the catalytic cleft of kinases (e.g., PI3K

-

The Morpholine Oxygen: The ether oxygen at position 4 of the morpholine ring acts as a critical hydrogen bond acceptor . It interacts with the backbone amide nitrogen of a specific valine residue in the hinge region (e.g., Val851 in PI3K

or Val2240 in mTOR ). -

The Aniline Scaffold: The aniline ring serves as a scaffold that orients the morpholine into the correct plane relative to the hinge. Furthermore, the aniline nitrogen often participates in water-mediated H-bonds or directs substituents into the "affinity pocket" (ribose-binding pocket) to enhance selectivity.

Conformational Restriction

The ortho-substitution (2-position) of the morpholine relative to the aniline amine creates steric strain. This forces the morpholine ring to twist out of coplanarity with the phenyl ring. This specific "twisted" conformation is often bio-active, allowing the molecule to induce an induced-fit binding mode that minimizes steric clashes within the narrow ATP pocket.

Putative Mechanism: ATP-Competitive Inhibition

The primary MoA is Type I Kinase Inhibition . These derivatives compete directly with intracellular ATP for the catalytic site of the enzyme.

Molecular Event Sequence

-

Entry: The lipophilic derivative crosses the cell membrane (passive diffusion).

-

Competition: It enters the ATP-binding pocket of the target kinase (e.g., p110

subunit of PI3K). -

Locking: The morpholine oxygen anchors to the hinge region.

-

Blockade: The bulky aniline derivatives occupy the space normally reserved for the phosphate groups of ATP, preventing phosphotransfer.

-

Catalytic Silencing: The kinase cannot phosphorylate its substrate (e.g., PIP2 cannot be converted to PIP3).

Visualization of Binding Mode

The following diagram illustrates the logical interaction between the ligand and the kinase domain.

Caption: Schematic representation of the critical H-bond anchor between the morpholine oxygen and the kinase hinge residue, leading to catalytic silencing.

Downstream Signaling & Phenotypic Consequences

Inhibition of the PI3K/mTOR axis by these derivatives leads to a collapse of pro-survival signaling.

The Signaling Cascade

-

Normal State: PI3K phosphorylates PIP2 to PIP3

PIP3 recruits PDK1 and Akt -

Inhibited State: PIP3 levels drop

Akt remains inactive (unphosphorylated at T308/S473)

Visualization of Pathway Blockade

Caption: Blockade of the PI3K/Akt/mTOR axis. Red lines indicate inhibition points where the derivative prevents kinase activity.

Experimental Validation Protocols

To validate this mechanism in your specific derivative, use the following self-validating workflows.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the IC50 of the derivative against recombinant PI3K

-

Reagents: Recombinant PI3K

, PIP2:PS lipid substrate, Biotin-PIP3 complex, Europium-labeled anti-GST antibody, and APC-labeled Streptavidin. -

Reaction:

-

Mix kinase buffer, PIP2 substrate, and varying concentrations of the 2-(morpholin-4-yl)aniline derivative .

-

Initiate reaction with ATP (at

concentration, typically 10-50 -

Incubate for 60 min at Room Temperature (RT).

-

-

Detection:

-

Add Stop Solution containing EDTA and Biotin-PIP3/Detection reagents.

-

Principle: In the absence of inhibition, kinase produces PIP3, which competes with Biotin-PIP3 for the antibody. High signal = Inhibition (Low PIP3 production).

-

-

Data Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

Cellular Validation: Western Blotting for Phospho-Akt

Objective: Confirm target engagement in intact cells (e.g., PC-3 or MCF-7 lines).

| Step | Protocol Detail | Critical Control |

| Treatment | Treat cells with derivative (0.1, 1.0, 10 | DMSO Control (Negative) & Wortmannin (Positive) |

| Lysis | Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). | Keep lysates on ice to prevent dephosphorylation. |

| Primary Ab | Anti-p-Akt (Ser473) and Anti-p-S6 (Ser235/236) . | Total Akt (Loading Control). |

| Result | Dose-dependent decrease in p-Akt/p-S6 bands. | Total Akt levels must remain constant. |

Structural Validation: X-Ray Crystallography (Optional)

For definitive proof of the "hinge binder" hypothesis:

-

Co-crystallize the derivative with the kinase domain (e.g., PI3K

is often used as a structural surrogate). -

Solve structure to < 2.5 Å resolution.

-

Validation Criteria: Observe electron density connecting the morpholine oxygen to the backbone nitrogen of the hinge valine (distance ~2.8 - 3.2 Å).

Challenges and Future Directions

While the 2-(morpholin-4-yl)aniline scaffold is potent, researchers must address:

-

Selectivity: The ATP pocket is highly conserved. "Off-target" inhibition of other kinases (e.g., DNA-PK) is common.

-

Solubility: These derivatives can be highly lipophilic (High cLogP). Formulation often requires mesylate or hydrochloride salt formation.

-

Resistance: Point mutations in the hinge region can disrupt the critical hydrogen bond, rendering the drug ineffective.

References

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. RSC Advances, 2024.

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 2016.[1]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 2024.

-

Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 2016.

-

Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 2019.

Sources

Optimizing Hit-to-Lead Trajectories: Preliminary Biological Screening of 2-(Morpholin-4-yl)aniline Analogs

Executive Summary

The 2-(morpholin-4-yl)aniline scaffold (CAS 5585-33-1) has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors and antimicrobial agents[1]. Characterized by an aniline moiety that readily undergoes electrophilic aromatic substitution and a morpholine ring that enhances aqueous solubility, this building block is frequently integrated into multi-target drug designs[1].

This technical whitepaper outlines the mechanistic rationale, structure-activity relationship (SAR) data, and rigorously validated preliminary screening protocols required to evaluate 2-(morpholin-4-yl)aniline derivatives. By establishing a self-validating screening cascade, researchers can efficiently triage early-stage compounds, distinguishing high-affinity lead candidates from off-target or cytotoxic liabilities.

Mechanistic Rationale: The Role of the Morpholinoaniline Pharmacophore

The integration of the 2-(morpholin-4-yl)aniline group into heterocyclic cores (such as pyrimidines, quinolines, and imidazoles) is not arbitrary; it is driven by precise structural biology and pharmacokinetic causality.

In the context of kinase inhibition (e.g., EGFR, VEGFR-2, JNK3, and PI3K), the aniline nitrogen frequently acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2][3]. Conversely, the morpholine ring is typically oriented toward the solvent-exposed region of the ATP-binding pocket[4]. This orientation serves a dual purpose:

-

Solubility Enhancement: The basic ether and amine functionalities of the morpholine ring improve the compound's hydrophilicity, preventing aggregation in aqueous biological assays and improving oral bioavailability[1][4].

-

Steric Shielding: Strategic meta- or para-substitutions on the morpholine ring can sterically block off-target kinase binding, shifting selectivity. For instance, modifying the substitution pattern around pyridinylimidazole scaffolds containing a 4-morpholinoaniline group shifts selectivity away from p38α MAPK and toward JNK3[3].

Furthermore, the electronic properties of the aniline ring dictate target affinity. The introduction of electron-withdrawing groups (like fluorine) often decreases EGFR activity while retaining VEGFR-2 affinity, whereas electron-donating groups (like methoxy) can enhance multi-kinase inhibition[2].

Quantitative Data: Structure-Activity Relationship (SAR)

Preliminary screening data from various literature sources highlights the sensitivity of the morpholinoaniline scaffold to minor structural modifications. Table 1 summarizes the biological activity of distinct derivatives, demonstrating how the core heterocycle and secondary substitutions dictate both enzymatic

Table 1: SAR Profile of Morpholinoaniline Derivatives

| Scaffold / Core | Substitution on Aniline | Target Kinase | Enzymatic | Cellular Viability |

| Indole-Pyrimidine | 4-morpholino | EGFR | 160 | 197 nM (HCC827 NSCLC)[2] |

| Indole-Pyrimidine | 3-fluoro-4-morpholino | EGFR | >1000 | >1000 nM (HCC827 NSCLC)[2] |

| Pyridinylimidazole | 4-morpholino | JNK3 | 24 | N/A[3] |

| Imidazo-quinoline | 4-morpholino | PI3K/mTOR | 8 | 575 nM (HepG2 Toxicity)[5] |

| Diaryl-1,5-diazole | 3-fluoro-4-morpholino | VEGFR2 / COX-2 | 170 | 6.43 μM (MCF-7 Breast)[6] |

Insight: The data clearly indicates that while the 4-morpholinoaniline group establishes baseline kinase affinity, the addition of a strong electron-withdrawing fluorine atom at the 3-position can severely disrupt EGFR binding, yet it may be highly beneficial for targeting VEGFR2 or COX-2[2][6].

Preliminary Biological Screening Workflows

To ensure scientific integrity, the biological screening of these analogs must operate as a self-validating system. This requires orthogonal assays: an enzymatic assay to prove direct target engagement, followed by a phenotypic cellular assay to confirm membrane permeability and functional efficacy.

Protocol 1: High-Throughput Enzymatic Profiling (TR-FRET Kinase Assay)

Causality & Rationale: Morpholinoaniline derivatives, particularly those fused to highly conjugated systems like quinolines or pyrimidines, often exhibit intrinsic auto-fluorescence. Standard colorimetric or simple fluorescent assays are prone to false positives due to this background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a time delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the specific signal of the kinase reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., EGFR or JNK3) to a working concentration of 0.5 nM.

-

Compound Plating: In a 384-well low-volume plate, dispense 100 nL of morpholinoaniline analogs in 100% DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration gradient (10 μM to 0.1 nM).

-

Self-Validation Control: Include Staurosporine (10 μM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition).

-

-

Enzyme Addition: Add 5 μL of the kinase solution to all wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

-

Reaction Initiation: Add 5 μL of a substrate mix containing ATP (at the enzyme's specific

) and biotinylated peptide substrate (1 μM). Incubate for 60 minutes at 25°C. -

Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM).

-

Incubation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm).

-

Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor

0.6 validates the assay's robustness. Calculate

Protocol 2: Cellular Efficacy (WST-1 Proliferation Assay)

Causality & Rationale: While the MTT assay is traditional, the WST-1 assay is highly preferred for morpholine derivatives. WST-1 is cleaved to a highly water-soluble formazan dye by metabolically active cells. This eliminates the need for the DMSO solubilization step required in MTT assays, preventing the risk of the morpholine derivatives precipitating out of solution during the final readout phase, which would artificially skew absorbance readings[2].

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cancer cells (e.g., HCC827 for EGFR-mutant NSCLC)[2]. Seed 3,000 cells/well in 90 μL of complete media (RPMI-1640 + 10% FBS) into a 96-well clear-bottom plate. Incubate overnight at 37°C, 5%

. -

Compound Treatment: Prepare 10X serial dilutions of the morpholinoaniline analogs in media (final DMSO concentration

0.5%). Add 10 μL of the compound solution to the cells.-

Self-Validation Control: Include a "Background Control" (media + WST-1 without cells) to subtract baseline absorbance, and a "Vehicle Control" (cells + 0.5% DMSO).

-

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

WST-1 Addition: Add 10 μL of WST-1 reagent directly to each well.

-

Color Development: Incubate for an additional 2 to 4 hours at 37°C. The cleavage of the tetrazolium salt to formazan by mitochondrial dehydrogenases acts as a direct proxy for cell viability.

-

Readout: Shake the plate thoroughly for 1 minute on a microplate shaker. Measure the absorbance at 450 nm (with a reference wavelength of 650 nm to correct for plate background) using a spectrophotometer.

-

Analysis: Subtract the background control absorbance from all wells. Normalize the data against the vehicle control (set to 100% viability) to determine the cellular

.

Conclusion

The 2-(morpholin-4-yl)aniline moiety is a powerful structural tool for modulating the physicochemical and biological properties of small-molecule inhibitors. As demonstrated by the SAR profiles, minor modifications—such as the introduction of a fluorine atom—can drastically alter the selectivity landscape from EGFR to VEGFR-2 or JNK3. By employing rigorous, self-validating screening methodologies like TR-FRET and WST-1 assays, researchers can accurately map these structure-activity relationships, accelerating the hit-to-lead optimization process in oncology and antimicrobial drug discovery.

References

-

PLOS One. "Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases." PLOS One. Available at:[Link]

-

More, Namita Ashok, et al. "Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells." Journal of Molecular Structure, ResearchGate. Available at: [Link]

-

MDPI. "Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity." MDPI. Available at:[Link]

-

National Institutes of Health (NIH). "Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness." PMC. Available at:[Link]

-

ACS Omega. "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3." ACS Publications. Available at: [Link]

Sources

- 1. CAS 5585-33-1: 2-(4-Morpholino)aniline | CymitQuimica [cymitquimica.com]

- 2. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic characterization (¹H NMR, ¹³C NMR) of 2-(morpholin-4-yl)aniline hydrochloride

Executive Summary

This technical guide details the spectroscopic characterization of 2-(morpholin-4-yl)aniline hydrochloride (CAS: 5585-33-1 for free base; HCl forms vary). This compound represents a critical pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Gefitinib analogs) where the ortho-morpholino group provides essential solubility and steric properties.

The focus of this guide is the structural validation of the hydrochloride salt form using Nuclear Magnetic Resonance (NMR). The transition from free base to hydrochloride salt induces specific, diagnostic chemical shift perturbations—particularly within the morpholine ring—which are analyzed here to provide a robust protocol for quality control and structural confirmation.

Chemical Context & Strategic Analysis

The "Ortho-Effect" and Salt Stoichiometry

The molecule contains two basic nitrogen centers:

-

Morpholine Nitrogen (

): -

Aniline Nitrogen (

):

Critical Insight: Upon treatment with one equivalent of HCl, protonation occurs preferentially at the morpholine nitrogen due to its higher basicity. This results in a specific deshielding pattern in the ¹H NMR spectrum. In the dihydrochloride form, both nitrogens are protonated, leading to a loss of the aniline signal's exchange capability and further aromatic deshielding. This guide focuses on the Mono-Hydrochloride form (most common pharmaceutical intermediate), dissolved in DMSO-

Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, ensuring data integrity from sample prep to final assignment.

Caption: Operational workflow for NMR characterization of amine salts, prioritizing solvent compatibility and diagnostic signal verification.

Experimental Protocol

Sample Preparation

-

Solvent: DMSO-

(99.9% D) is required. Chloroform ( -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

-

Reference: Residual DMSO pentet at

2.50 ppm (

Acquisition Parameters

-

¹H NMR: Pulse angle 30°; Relaxation delay (

) -

¹³C NMR: Proton-decoupled; Relaxation delay (

)

¹H NMR Structural Elucidation

The Morpholine "Salt Shift" (Diagnostic)

The most definitive evidence of salt formation is the shift of the methylene protons adjacent to the morpholine nitrogen (

| Proton Group | Free Base Shift ( | HCl Salt Shift ( | Multiplicity | Interpretation |

| Morpholine | 3.70 – 3.80 | 3.80 – 3.95 | Triplet / Broad | Proximity to Oxygen maintains deshielding; slight inductive effect from |

| Morpholine | 2.80 – 2.90 | 3.00 – 3.40 | Broad / Multiplet | DIAGNOSTIC: Strong downfield shift ( |

| Aniline | 4.80 (Broad) | 5.0 – 7.0 (Broad) | Broad Singlet | Exchangeable. In salt, this may broaden significantly or merge with |

| Ammonium | N/A | 10.0 – 11.0 | Broad Singlet | The proton on the morpholine nitrogen. Often very broad or invisible if wet DMSO is used. |

Aromatic Region (The Scaffold)

The aniline ring presents a 4-spin system. Due to the ortho-substitution, symmetry is broken, resulting in four distinct environments (ABCD system).

- 6.90 – 7.10 ppm: Protons at positions 3, 4, and 5.

- 7.20 – 7.40 ppm: Proton at position 6 (adjacent to the aniline nitrogen, typically most deshielded in the salt form due to inductive effects).

Note on Coupling: Expect complex splitting (dd or td) with

¹³C NMR Structural Elucidation

The carbon spectrum confirms the skeleton. The salt effect is less pronounced in chemical shift magnitude but affects intensity due to relaxation times.

| Carbon Position | Type | Approx Shift ( | Structural Logic |

| C-O (Morpholine) | 63.5 – 64.5 | Oxygen is electronegative; signal is stable. | |

| C-N (Morpholine) | 51.0 – 53.0 | Diagnostic: In free base, this is ~54 ppm. In salts, | |

| C-N (Aniline ipso) | 140.0 – 145.0 | Quaternary carbon bonded to | |

| C-N (Morph-Ar ipso) | 135.0 – 140.0 | Quaternary carbon bonded to Morpholine. | |

| Aromatic CH | 115.0 – 128.0 | Remaining four aromatic carbons. |

Advanced Validation: Connectivity Logic

To definitively prove the structure without a reference standard, one must rely on 2D NMR correlations. The following Graphviz diagram illustrates the expected COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations that validate the connectivity.

Caption: Connectivity map showing key COSY (scalar) and NOESY (spatial) correlations required to confirm the ortho-regiochemistry.

Troubleshooting & Impurity Profiling

When analyzing the hydrochloride salt, three common issues arise:

-

Hygroscopicity: The salt is hygroscopic. A large water peak at

3.33 ppm (in DMSO) can obscure the Morpholine-

Solution: Use dry DMSO ampules or add molecular sieves.

-

-

Stoichiometry drift: If the sample is a mix of mono- and di-hydrochloride, the chemical shifts will "float" between the values.

-

Solution: Add a drop of

followed by a drop of concentrated DCl to force the fully protonated state for consistent reporting.

-

-

Restricted Rotation: The steric bulk of the ortho-morpholine group can restrict rotation around the C-N bond, occasionally causing broadening of the morpholine signals at room temperature.

-

Solution: Run the NMR at 320 K to sharpen the signals.

-

References

-

Biological Magnetic Resonance Data Bank (BMRB). Entry bmse011376: 2-morpholin-4-ylaniline.[1] (Free base data). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80467, 2-Morpholinoaniline. [Link]

-

SpectraBase. Morpholine Hydrochloride 13C NMR Spectrum. (Reference for salt shift effects). [Link]

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin.[2] (Authoritative source for amine salt shift trends). [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2-(Morpholin-4-yl)aniline-Based Scaffolds

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The 2-(morpholin-4-yl)aniline core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its synthetic tractability and favorable physicochemical properties have made it a cornerstone in the development of novel therapeutics. This guide provides an in-depth exploration of potential therapeutic targets for this versatile scaffold, moving beyond a simple cataloging of activities to provide a rationale-driven framework for future drug discovery efforts. We will delve into the key target classes, supported by experimental evidence and detailed protocols, to empower researchers in their quest for next-generation therapies.

I. The Kinase Family: A Prominent Target Landscape

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The 2-(morpholin-4-yl)aniline scaffold, frequently incorporated into larger heterocyclic systems like quinolines and quinazolines, has demonstrated significant promise as a kinase inhibitor. The aniline nitrogen and the morpholine oxygen can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the aniline ring provides a vector for substitution to achieve selectivity and potency.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention. Several studies have highlighted the potential of 2-(morpholin-4-yl)aniline derivatives as potent PI3K inhibitors.

A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3K p110α. Notably, a thieno[3,2-d]pyrimidine derivative demonstrated potent and selective inhibitory activity against p110α with an IC50 value of 2.0 nM.[2] This highlights the potential for achieving isoform selectivity with this scaffold.

Rationale for Targeting PI3K:

-

Oncogenic Driver: The PI3K pathway is one of the most frequently activated signaling pathways in human cancer.

-

Therapeutic Validation: Several PI3K inhibitors have been approved for the treatment of various cancers, validating this target class.

Experimental Workflow for Assessing PI3K Inhibition:

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, and c-Met

Receptor tyrosine kinases are crucial mediators of cellular signaling, and their dysregulation is a common theme in cancer. The 2-(morpholin-4-yl)aniline scaffold has been successfully incorporated into inhibitors of several important RTKs.

-

EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are prevalent in various cancers, including non-small cell lung cancer.[3] Derivatives of 4-anilinoquinazoline, a class of compounds that often feature the 2-(morpholin-4-yl)aniline moiety, are well-established EGFR inhibitors.[4]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[5] Dual EGFR/VEGFR-2 inhibitors based on the 4-anilinoquinazoline scaffold have been developed, suggesting that the 2-(morpholin-4-yl)aniline core can be adapted to target multiple RTKs.[6]

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Several quinoline-based derivatives incorporating the 2-morpholino-4-anilinoquinoline framework have been investigated as c-Met inhibitors.[7]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

| Target Kinase | Key Structural Features on the 2-(morpholin-4-yl)aniline Scaffold | Resulting Activity | Reference |

| PI3Kα | Thieno[3,2-d]pyrimidine core with 2-phenyl and 4-morpholino substitution | IC50 = 2.0 nM | [2] |

| EGFR | Quinazoline core with substitutions on the aniline ring | Potent inhibition of wild-type and mutant EGFR | [3] |

| VEGFR-2 | 4-anilinoquinazoline with acylamino side chains | Dual inhibition of EGFR and VEGFR-2 | [6] |

| c-Met | 2-morpholino-4-anilinoquinoline core | Inhibition of c-Met kinase activity | [7] |

| TrkA | 2-anilinoquinoline with 3-(morpholino)propoxy at C5 | Selective inhibition of TrkA kinase | [8] |

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to a kinase.

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound in the kinase assay buffer.

-

Prepare a 3X solution of the kinase-europium-labeled antibody mixture in the kinase assay buffer.

-

Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

-

Calculate the FRET ratio and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

II. G-Protein Coupled Receptors (GPCRs): An Emerging Frontier

While kinases have been the primary focus, emerging evidence suggests that the 2-(morpholin-4-yl)aniline scaffold can also be a valuable starting point for developing ligands for G-protein coupled receptors (GPCRs).

P2Y12 Receptor

The P2Y12 receptor, a key player in platelet activation and aggregation, is a well-established target for anti-thrombotic drugs. A novel antagonist containing a morpholine moiety has been identified through high-throughput screening, acting as an allosteric modulator of the P2Y12 receptor.[9][10] This discovery opens up a new therapeutic avenue for 2-(morpholin-4-yl)aniline-based compounds beyond oncology.

Rationale for Targeting P2Y12:

-

Cardiovascular Disease: Thrombosis is a major cause of morbidity and mortality in cardiovascular diseases.

-

Established Target: Several P2Y12 antagonists are clinically approved and widely used.

Metabotropic Glutamate Receptor 5 (mGlu5)

Non-competitive antagonists of mGlu5, also known as negative allosteric modulators (NAMs), have shown therapeutic potential in preclinical models of pain, anxiety, and other neurological disorders. A series of 6-substituted-4-anilinoquinazolines has been identified as mGlu5 NAMs, indicating that the broader scaffold incorporating the 2-(morpholin-4-yl)aniline motif can be directed towards this GPCR target.[11]

Signaling Pathway of P2Y12 Receptor and Potential Inhibition:

III. Other Potential Therapeutic Targets

The versatility of the 2-(morpholin-4-yl)aniline scaffold extends to other target classes, suggesting a broad therapeutic potential that warrants further investigation.

-

Antifungal and Antibacterial Activity: Various derivatives have demonstrated activity against pathogenic fungi and bacteria.[12] The precise molecular targets underlying these activities are often not fully elucidated and represent an area for future research.

-

Cholinesterase Inhibition: In the context of neurodegenerative diseases, some morpholine-bearing quinoline derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13]

-

Ion Channels: While less explored, the potential for 2-(morpholin-4-yl)aniline derivatives to modulate ion channel activity is an intriguing possibility, given the structural similarities to some known ion channel modulators.[14][15]

-

Metabolic Enzymes: The altered metabolism of cancer cells presents a range of therapeutic targets.[16] Given the prevalence of this scaffold in oncology drug discovery, exploring its potential to inhibit key metabolic enzymes could yield novel anticancer agents.[17]

Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

IV. Conclusion and Future Directions

The 2-(morpholin-4-yl)aniline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. While its application in the development of kinase inhibitors is well-established, this guide has highlighted the significant potential for this scaffold to target other important protein families, including GPCRs, and to exhibit a range of other biological activities.

Future research should focus on:

-

Expanding the Target Space: Systematically screening 2-(morpholin-4-yl)aniline-based libraries against a broader range of therapeutic targets, including ion channels and metabolic enzymes.

-

Structure-Based Design: Utilizing co-crystal structures of lead compounds with their targets to guide the rational design of more potent and selective inhibitors.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these compounds to improve their drug-like characteristics, such as solubility, permeability, and metabolic stability.

By embracing a multi-faceted approach to target identification and lead optimization, the full therapeutic potential of the 2-(morpholin-4-yl)aniline scaffold can be realized, paving the way for the development of innovative medicines for a wide range of diseases.

V. References

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304–3313. [Link]

-

El-Sayed, M. A., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry Letters, 26(14), 3335-3341. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Lee, J., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1114. [Link]

-

Drewry, D. H., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem, 15(1), 79-90. [Link]

-

Qin, Y., et al. (2022). Design, synthesis and biological evaluation of 2H-[7][18]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 13(5), 624-636. [Link]

-

Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(22), 7899. [Link]

-

Sun, C., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 22-35. [Link]

-

Lee, J., et al. (2016). Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. Molecules, 21(9), 1114. [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]

-

Paoletti, G., et al. (2025). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. MDPI. [Link]

-

Ioven, V., et al. (2025). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. MDPI. [Link]

-

Al-Dimari, A., et al. (2015). Targeting metabolic enzymes in cancer - clinical trials update. Future Science. [Link]

-

Kaczor, A. A., et al. (2020). Ion Channels as Marine Drug Targets. MDPI. [Link]

-

Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3299. [Link]

-

Lindsley, C. W., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 19(16), 4652-4656. [Link]

Sources

- 1. 2-(morpholin-4-ylmethyl)aniline — TargetMol Chemicals [targetmol.com]

- 2. clyte.tech [clyte.tech]

- 3. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]

- 4. "How to Create Customizable Mind Maps with Graphviz: Exploring Graphviz Visualization and Examples" - Weeki [blog.weeki.io]

- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 6. bio-protocol.org [bio-protocol.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0 | MDPI [mdpi.com]

- 15. mdpi-res.com [mdpi-res.com]

- 16. mdpi.com [mdpi.com]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Storage of 2-(morpholin-4-yl)aniline Hydrochloride

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(morpholin-4-yl)aniline hydrochloride, a compound frequently utilized in synthetic chemistry and drug discovery. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety that integrates scientific principles with established laboratory best practices. The core philosophy of this document is that true laboratory safety is not merely a set of rules, but a self-validating system built on a thorough understanding of a chemical's intrinsic properties and potential hazards.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of the specific hazards associated with 2-(morpholin-4-yl)aniline hydrochloride is paramount before any laboratory work commences. This compound is an aniline derivative and a hydrochloride salt, and its hazard profile reflects the properties of both functional groups. The primary risks include acute toxicity, potential long-term health effects, and severe irritation.[1][2]

Summary of GHS Classification

The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards. While a specific entry for the hydrochloride salt may vary, the classification is based on data from the parent aniline compound and similar hydrochloride salts.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | References |

| Acute Toxicity (Oral, Dermal, Inhalation) | ☠️ | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [1][2][3] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage. | [1][3][4] |

| Skin Sensitization | ! | Warning | H317: May cause an allergic skin reaction. | [1][2][3] |

| Germ Cell Mutagenicity | Health hazard | Danger | H341: Suspected of causing genetic defects. | [1][2][3] |

| Carcinogenicity | Health hazard | Danger | H351: Suspected of causing cancer. | [1][2][3] |

| Specific Target Organ Toxicity (Repeated) | Health hazard | Danger | H372: Causes damage to organs through prolonged or repeated exposure. | [1][2][3] |

| Aquatic Hazard (Acute & Chronic) | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects. | [1][3] |

Elucidation of Health Hazards

-

Systemic Toxicity: Aniline and its derivatives are well-known for their systemic toxicity.[5] They can be absorbed into the body through inhalation of dust, skin contact, and ingestion.[6] The primary toxic effect is the oxidation of hemoglobin in red blood cells to methemoglobin, a form that cannot transport oxygen effectively.[6] This leads to symptoms such as cyanosis (blue lips and skin), headache, dizziness, confusion, and in severe cases, convulsions and death.[6] The onset of these symptoms can be delayed for several hours post-exposure.

-

Ocular and Dermal Damage: As a solid, the dust of this compound can cause severe and potentially irreversible eye damage.[1][3] Prolonged or repeated skin contact can lead not only to local irritation but also to the development of allergic skin sensitization, a condition that can preclude an individual from working with this or related compounds in the future.[6]

-

Chronic and Genetic Hazards: There is sufficient evidence to classify aniline derivatives as suspected mutagens and carcinogens.[1][2] This necessitates minimizing exposure to the lowest reasonably achievable level, as long-term or repeated exposure could lead to irreversible health effects, including damage to the blood.[6]

Physicochemical Hazards

-

Combustibility: 2-(morpholin-4-yl)aniline hydrochloride is a combustible solid. While not highly flammable, it can burn if ignited.

-

Dust Explosion: Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture.

-

Hazardous Decomposition: Upon heating or in a fire, it will decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[6][7]

Section 2: Proactive Exposure Control: Engineering and Personal Protection

The cornerstone of safe chemical handling is the Hierarchy of Controls, which prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls for risk reduction.

Engineering Controls: The First Line of Defense

All work involving 2-(morpholin-4-yl)aniline hydrochloride powder must be conducted within designated, controlled environments.

-

Chemical Fume Hood: All weighing, transferring, and solution preparation activities must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of toxic exposure.[8]

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be the sole means of protection. It is the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against dust particles entering the eye, which can cause severe damage.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Hand | Chemical-resistant gloves (Nitrile rubber recommended). | Inspect gloves for tears or holes before each use. Change gloves immediately if contaminated. Skin absorption is a significant exposure route.[6][9] |

| Body | Fully-buttoned laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |

| Respiratory | NIOSH-approved respirator with particulate filters (e.g., N95 or P100). | Required only if engineering controls fail or during spill cleanup where dust generation is unavoidable. All respirator use requires a formal respiratory protection program. |

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a validated protocol is critical for ensuring reproducible results and, more importantly, consistent safety. The following protocol for weighing and preparing a solution is a model for handling this compound.

Protocol: Weighing and Preparing a Solution

-

Preparation: Before bringing the chemical into the work area, decontaminate the fume hood surface. Gather all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, waste container).

-

Don PPE: Put on all required PPE as specified in Section 2.2.

-

Transfer to Hood: Place the stock container of 2-(morpholin-4-yl)aniline hydrochloride inside the fume hood.

-

Weighing: Carefully open the container. Use a clean spatula to transfer the approximate required amount of solid onto a tared weigh paper or boat on a balance located within the hood. Avoid any actions that could generate dust, such as dropping or rapid movements.

-

Closing Container: Securely close the stock container immediately after dispensing.

-

Dissolution: Place the weigh paper/boat with the compound into the designated flask. Use a wash bottle with the desired solvent to rinse any residual powder from the weigh paper into the flask. Add the remaining solvent slowly.

-

Decontamination: Wipe down the spatula, the exterior of the stock bottle, and the balance with a damp cloth. Dispose of the weigh paper and cleaning materials into a designated solid hazardous waste container within the hood.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Hygiene: Wash hands and forearms thoroughly with soap and water.[7][10]

Caption: Workflow for safe weighing and solution preparation.

Section 4: Secure Storage and Chemical Compatibility

The long-term stability and safety of 2-(morpholin-4-yl)aniline hydrochloride depend entirely on proper storage.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[1][7][9] The storage area should be locked and accessible only to authorized personnel.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][8] Opened containers must be carefully resealed and stored upright.[8]

-

Atmosphere: Protect from direct light and air, as aniline compounds can degrade and darken over time.[6]

Incompatible Materials

Segregation from incompatible materials is crucial to prevent dangerous chemical reactions.[11]

| Incompatible Class | Hazardous Outcome | Rationale |

| Strong Oxidizing Agents | Fire and explosion hazard.[6] | Aniline derivatives are readily oxidized, which can lead to a violent, exothermic reaction. |

| Strong Bases | Release of free aniline base. | Bases will neutralize the hydrochloride salt, liberating the 2-(morpholin-4-yl)aniline free base, which may be more volatile and reactive. |

| Acids | Decomposition.[6] | While it is a hydrochloride salt, contact with stronger acids or heating with acids can promote decomposition. |

| Certain Metals (e.g., Aluminum) | Generation of flammable hydrogen gas.[11] | The acidic nature of the hydrochloride salt in the presence of moisture can slowly corrode some metals. |

Section 5: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

-

Evacuate: Immediately alert others and evacuate the immediate spill area.[8]

-

Isolate: Secure the area and prevent entry.

-

Assess: From a safe distance, assess the extent of the spill. For small spills (<1 g) and if you are trained, proceed with cleanup. For large spills, contact your institution's emergency response team.

-

Protect: Don full PPE, including respiratory protection if necessary.

-

Contain: Cover the spill with a dry absorbent material like vermiculite or sand. Do NOT use water.

-

Clean: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[12] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to your supervisor or safety officer.

Caption: A logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. In all cases of exposure, seek medical attention.[6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Call a poison center or doctor immediately.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Get medical attention.[4][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4] |

Section 6: Waste Disposal

All waste containing 2-(morpholin-4-yl)aniline hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7][12]

-

Segregation: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted.

-

Disposal: Dispose of waste through your institution's certified hazardous waste disposal program, in accordance with all local, state, and federal regulations.[7][12]

References

- Unknown. (n.d.). Standard Operating Procedure. Retrieved from a source detailing hydrochloric acid safety protocols.

-

PubChem. (2025, April 14). 2-Methyl-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

- Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

-

MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Aniline hydrochloride - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

-

EMD Millipore. (n.d.). Safety Data Sheet Hydrochloric Acid 34-37% OmniTrace®. Minnesota Department of Health. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 1013 - Aniline Hydrochloride. Inchem.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2003, April 1). Opinion on the results of the Risk Assessment of: Aniline.

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cpachem.com [cpachem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 7. fishersci.com [fishersci.com]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. health.state.mn.us [health.state.mn.us]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Strategic Derivatization of 2-(Morpholin-4-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

As the complexity of therapeutic targets increases, the reliance on privileged, highly tunable chemical scaffolds has become a cornerstone of rational drug design. 2-(Morpholin-4-yl)aniline (CAS: 5585-33-1), characterized by an aniline ring with an ortho-substituted morpholine moiety, serves as a highly versatile building block[1]. The juxtaposition of a rigid, planar aromatic system with a flexible, hydrophilic morpholine ring provides a unique physicochemical profile—balancing lipophilicity with aqueous solubility, while offering multiple vectors for hydrogen bonding and derivatization[1].

This technical guide explores the structural analoging, computational design, and synthetic methodologies required to optimize derivatives of 2-(morpholin-4-yl)aniline. We will specifically examine its critical role in the development of Nα-aroyl-N-aryl-phenylalanine amides (AAPs) for antimycobacterial therapies[2][3] and its utility in synthesizing soluble guanylate cyclase (sGC) modulators[4].

Structural Biology & Analog Design Rationale